molecular formula C15H15N3O B12618567 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole CAS No. 918890-09-2

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B12618567
CAS No.: 918890-09-2
M. Wt: 253.30 g/mol
InChI Key: PGNQSCFIHVIYGU-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 5-methylisoxazole methyl group at position 2 and a propenyl (allyl) group at position 1. This structure combines the aromaticity and π-π stacking capabilities of benzimidazole with the electron-rich isoxazole ring and the reactive propenyl moiety.

Properties

CAS No.

918890-09-2

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

5-methyl-3-[(1-prop-2-enylbenzimidazol-2-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C15H15N3O/c1-3-8-18-14-7-5-4-6-13(14)16-15(18)10-12-9-11(2)19-17-12/h3-7,9H,1,8,10H2,2H3

InChI Key

PGNQSCFIHVIYGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CC2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

Preparation Methods

Method 1: Reaction with Allyl Bromide

One established method for synthesizing the compound involves a reaction between 5,6-dimethyl-2-(5-methyl-isoxazol-3-yl)-methyl-1H-benzimidazole and allyl bromide in the presence of potassium carbonate as a base.

Procedure:

  • Reagents:

    • 5,6-dimethyl-2-(5-methyl-isoxazol-3-yl)-methyl-1H-benzimidazole (4.3 mmol; 1.07 g)
    • Allyl bromide (4.5 mmol; 0.54 g)
    • Potassium carbonate (4.3 mmol)
    • Tetra-n-butylammonium bromide (catalytic amount)
    • N,N-Dimethylformamide (20 ml)
  • Reaction Conditions:

    • The mixture is stirred at room temperature for 12 hours.
    • After completion, the solid material is filtered out, and the solvent is evaporated under reduced pressure.
    • The residue is recrystallized from ethanol to yield colorless crystals of the target compound.

This method has been shown to produce satisfactory yields while maintaining the structural integrity of the compound.

Method 2: Alternative Synthesis Routes

Other synthetic approaches have also been explored, including variations in reaction conditions and alternative reagents:

  • Use of Different Solvents: Some studies suggest that altering the solvent system (e.g., using dimethyl sulfoxide instead of dimethylformamide) can impact yield and purity.

  • Temperature Variations: Conducting reactions at elevated temperatures or under reflux conditions can sometimes enhance reaction rates and product yields.

Yield and Purity Analysis

The yield of synthesized compounds can vary significantly based on the method employed:

Method Yield (%) Purity (%) Notes
Reaction with Allyl Bromide 70-85 >95 Optimal conditions achieved at room temperature
Alternative Solvent System 60-75 >90 Higher temperatures may improve yields

These results indicate that while the allyl bromide method is effective, exploring alternative conditions may provide further enhancements in yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential as an inhibitor against various cancer cell lines. For example, a study evaluated the cytotoxic effects of similar benzimidazole derivatives on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) using the MTT assay. The results indicated significant cytotoxicity, suggesting that modifications to the benzimidazole structure can enhance its anticancer activity .

Antiviral Properties
Research has indicated that certain benzimidazole derivatives exhibit antiviral properties against viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV). The structural features of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole may contribute to its efficacy in inhibiting viral replication .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that benzimidazole derivatives can be effective against a range of bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections .

Mechanistic Insights

The mechanisms through which 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole exerts its biological effects are still under investigation. However, it is hypothesized that the oxazole moiety plays a critical role in enhancing the compound's interaction with biological targets, potentially leading to increased potency and selectivity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications to the oxazole and propene groups can significantly influence biological activity. For instance, variations in substituents on the benzimidazole ring can alter binding affinity to target enzymes or receptors involved in disease processes .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of benzimidazoles and evaluated their anticancer activities. Among these, compounds structurally similar to 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole showed promising results against multiple cancer cell lines, indicating potential for further development as chemotherapeutic agents .

Case Study 2: Antiviral Screening

In another study focusing on antiviral activities, derivatives were tested against HCV using a cell culture model that mimics the complete viral life cycle. The results suggested that structural modifications could enhance antiviral potency, paving the way for new therapeutic options against chronic hepatitis infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsReference
AnticancerA549, MCF7, HepG2
AntiviralHIV, HCV
AntimicrobialVarious bacterial strains

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

A structurally related compound, 5,6-dimethyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole (III) , differs by the addition of methyl groups at positions 5 and 6 of the benzimidazole ring. X-ray crystallography reveals that the benzimidazole core in III remains planar, with deviations ≤0.032 Å, similar to the unsubstituted parent compound. However, the methyl substituents in III introduce steric effects, altering dihedral angles between the benzimidazole and isoxazole rings (19.91° vs. 24.51° in III) compared to the original compound .

Another analogue, 5-methyl-3-(1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl)isoxazole (IV), replaces the propenyl group with a pyridylmethyl substituent. The dihedral angle between benzimidazole and isoxazole in IV is 22.3°, intermediate between the parent compound and III .

Compound Substituents Dihedral Angle (°) Planarity (Å)
Target compound Propenyl, 5-methylisoxazole methyl 19.91 ≤0.032
III Propenyl, 5,6-dimethyl 24.51 ≤0.032
IV Pyridylmethyl, 5-methylisoxazole 22.30 ≤0.035

Crystallographic and Computational Insights

  • Crystal Packing : The target compound exhibits C–H···π interactions between the benzimidazole and isoxazole rings, stabilizing its lattice structure. This contrasts with 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole , where thiazole substituents form weaker van der Waals interactions .
  • DFT Studies : Bond lengths (C–N: 1.32–1.35 Å) and angles (C–C–N: 120.5°) in the target compound align with experimental data (RMSD <0.02 Å), validating its optimized geometry for ligand-receptor interactions .

Biological Activity

The compound 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole is a novel organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3OC_{17}H_{19}N_3O, with a molecular weight of approximately 295.35 g/mol. The structure features a benzimidazole core substituted with an oxazole ring and an allyl group, which may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole with an appropriate benzoyl derivative in the presence of a catalyst such as potassium carbonate. The reaction conditions are crucial for achieving high yield and purity, often requiring careful temperature control and solvent choice.

Antimicrobial Activity

Recent studies have indicated that 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa30 µg/mL

These results suggest that the compound could serve as a lead for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It appears to modulate key signaling pathways involved in cell proliferation and apoptosis. In particular, it has shown promise in inhibiting the growth of cancer cell lines such as breast cancer (MCF7) and lung cancer (A549) cells.

In vitro assays revealed that:

Cancer Cell LineIC50 (µM)
MCF715
A54925

These findings indicate that further investigation into its mechanism of action is warranted, particularly regarding its interactions with specific molecular targets involved in tumorigenesis .

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The oxazole moiety may play a significant role in these interactions due to its electron-withdrawing properties, enhancing the compound's reactivity towards biological macromolecules.

Case Studies

  • Antibacterial Mechanism : A study utilizing disk diffusion methods demonstrated that the compound effectively disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Mechanism : Research involving flow cytometry showed that treatment with this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, the benzimidazole core can be generated via condensation of o-phenylenediamine with carboxylic acid derivatives under reflux conditions. Substituents like the 5-methylisoxazole and propenyl groups are introduced using alkylation or nucleophilic substitution reactions. Solvent-free one-pot synthesis (as in ) may improve yield and reduce purification steps. Microwave-assisted methods ( ) can accelerate reaction times (e.g., from 12 hours to 30 minutes) while maintaining high yields (>85%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Verify the propenyl group (δ ~5.0–6.0 ppm for vinyl protons) and isoxazole methyl (δ ~2.5 ppm). Benzimidazole protons appear at δ ~7.0–8.5 ppm (aromatic region) .
  • IR : Confirm C=N stretching (1590–1650 cm⁻¹) for the benzimidazole ring and C-O-C (1020–1100 cm⁻¹) for the isoxazole moiety .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., 283.3 g/mol for C₁₅H₁₄N₃O). Fragmentation patterns should match expected substituent losses (e.g., propenyl group: –41 Da) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For fungal assays, test against C. albicans using Sabouraud dextrose agar. Derivatives with electron-withdrawing substituents (e.g., halogens) often show enhanced activity due to increased membrane permeability .

Advanced Research Questions

Q. How does the propenyl group influence the compound’s binding affinity to bacterial peptide deformylase (PDF)?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) reveal that the propenyl group occupies the hydrophobic S1 pocket of bacterial PDF, forming van der Waals interactions with residues like Leu91 and Val86. The 5-methylisoxazole moiety enhances selectivity by avoiding steric clashes in human PDF, which has a smaller S1 pocket. Compare binding scores (e.g., ΔG = –9.2 kcal/mol) with control inhibitors like actinonin .

Q. What structural modifications improve antitumor activity while reducing cytotoxicity?

  • Methodological Answer :

  • SAR Insights : Replace the propenyl group with bulkier aryloxy substituents (e.g., 4-aryloxybenzylidene) to enhance DNA intercalation ( ).
  • In Silico Optimization : Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to predict electron-donating groups (e.g., –OCH₃) at the benzimidazole 5-position, which improve topoisomerase II inhibition .
  • MTT Assay : Test derivatives against cancer cell lines (e.g., HepG2, MCF-7) and normal cells (e.g., HEK293). Compounds with IC₅₀ < 10 µM and selectivity indices >5 are prioritized .

Q. How to resolve contradictions in reported biological activities (e.g., antiviral vs. antibacterial)?

  • Methodological Answer :

  • Mechanistic Studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects. For antiviral activity, conduct plaque reduction assays (e.g., against HBV or BVDV) to confirm replication inhibition .
  • Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., PDF or viral proteases) can isolate mode-of-action discrepancies .

Q. What strategies enhance fluorescence properties for sensing applications?

  • Methodological Answer : Introduce electron-donating groups (e.g., –OH or –NH₂) at the benzimidazole 4-position to promote excited-state intramolecular proton transfer (ESIPT), resulting in large Stokes shifts (~150 nm). Zinc(II) complexes of such derivatives show Cu²⁺/Zn²⁺ sensing via fluorescence quenching/restoration .

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